molecular formula C16H18N2OS B5572721 N-benzyl-N'-(2-ethoxyphenyl)thiourea

N-benzyl-N'-(2-ethoxyphenyl)thiourea

Cat. No. B5572721
M. Wt: 286.4 g/mol
InChI Key: MQWXJDIDDHFTIR-UHFFFAOYSA-N
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Description

Synthesis Analysis N-benzyl-N'-(2-ethoxyphenyl)thiourea has been synthesized under various conditions, highlighting the compound's versatility in organic synthesis. For instance, a related compound, N-(2-ethoxyphenyl)-N'-(4-ethoxybenzoyl)-thiourea, was synthesized using phase transfer catalysis at room temperature, emphasizing the importance of synthesis conditions on the outcome of thiourea derivatives (Hu, Xu, Wang, & Wei, 2008).

Molecular Structure Analysis The molecular structure of thiourea derivatives, including those similar to N-benzyl-N'-(2-ethoxyphenyl)thiourea, often exhibits interesting features such as selective recognition for certain anions and potential as plant growth regulators. X-ray diffraction analysis plays a crucial role in determining the crystal structure, providing insights into the compound's molecular conformation and interactions (Hu, Xu, Wang, & Wei, 2008).

Chemical Reactions and Properties Thiourea derivatives are known for their diverse chemical reactions and properties. For instance, the anion binding of N-(o-methoxybenzamido)thioureas reveals the contribution of intramolecular hydrogen bonds in enhancing anion binding affinity, underscoring the complexity of chemical interactions within thiourea compounds (Jiang et al., 2010).

Physical Properties Analysis The physical properties of N-benzyl-N'-(2-ethoxyphenyl)thiourea derivatives, such as crystal structure and hydrogen bonding, significantly influence their stability and reactivity. The crystal structure is determined by X-ray diffraction analysis, revealing the molecular geometry and intermolecular interactions that dictate the compound's physical properties (Hu, Xu, Wang, & Wei, 2008).

Chemical Properties Analysis The chemical properties of thiourea derivatives are largely influenced by their molecular structure and synthesis conditions. Studies on thioureas, including cyclization reactions and anion binding, provide insights into their chemical behavior, showcasing the compound's potential in various applications (Jiang et al., 2010; Hu, Xu, Wang, & Wei, 2008).

Scientific Research Applications

Synthesis and Structural Characterization

  • Thiourea derivatives, including those similar to N-benzyl-N'-(2-ethoxyphenyl)thiourea, have been synthesized and structurally characterized through various techniques. Studies have focused on their synthesis, crystal structure, and spectroscopic properties, employing methods such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR). These compounds exhibit unique geometrical configurations, bonding characteristics, and electronic properties, contributing to their diverse applications in scientific research (Raza et al., 2022).

Biological Evaluation

  • The biological activities of thiourea derivatives have been evaluated in various in-silico and in-vitro models. Studies demonstrate their potential as antioxidants and enzyme inhibitors. For example, specific thiourea compounds have shown good anti-oxidant properties and moderate activity as enzyme inhibitors, highlighting their potential in the development of new therapeutic agents (Raza et al., 2022).

Material Science Applications

  • In the field of materials science, thiourea derivatives have been explored for their utility in coating technologies. Novel derivatives combined with magnetic nanoparticles and polymers have been used to create coatings on medical surfaces. These coatings are investigated for their microbial adherence inhibition capabilities and cytotoxicity towards osteoblast cells. Such research underscores the role of thiourea derivatives in developing anti-infective strategies and enhancing the biocompatibility of medical devices (Limban et al., 2014).

Chemical Properties and Reactivity

  • The chemical reactivity and properties of thiourea derivatives, including their ability to undergo various transformations, have been a subject of study. Investigations into their bond angles, lengths, and electronic configurations provide insights into their reactivity, offering potential pathways for chemical modifications and the synthesis of novel compounds with desired properties (Abosadiya et al., 2019).

Corrosion Inhibition

  • Thiourea derivatives also find applications in corrosion inhibition, where they have been shown to protect metals in acidic environments. By adsorbing onto metal surfaces, they inhibit corrosion, making them valuable in the maintenance of industrial equipment and infrastructure (Gopiraman et al., 2012).

properties

IUPAC Name

1-benzyl-3-(2-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-2-19-15-11-7-6-10-14(15)18-16(20)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWXJDIDDHFTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645220
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-3-(2-ethoxy-phenyl)-thiourea

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